Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]
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Overview
Description
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane]: is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[321]octane framework fused with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.2.1]oct-2-ene and ethylene glycol.
Formation of the Spirocyclic Structure: The key step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting bicyclo[3.2.1]oct-2-ene with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, where nucleophiles such as halides or amines replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides (e.g., HCl, HBr) in polar solvents, amines in aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
The compound’s stability and reactivity make it a useful probe in biological studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and resins, due to its robust chemical structure.
Mechanism of Action
The mechanism by which Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane]
- Spiro[bicyclo[3.2.1]oct-6-ene-2,2’-[1,3]dioxolane]
- 1,8,8-Trimethylspiro[bicyclo[3.2.1]oct-6-ene-2,2’-[1,3]dioxolane]
Uniqueness
Spiro[bicyclo[3.2.1]oct-2-ene-8,2’-[1,3]dioxolane] stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
55738-20-0 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]oct-2-ene] |
InChI |
InChI=1S/C10H14O2/c1-2-8-4-5-9(3-1)10(8)11-6-7-12-10/h1-2,8-9H,3-7H2 |
InChI Key |
CYBADDFCERFJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCC1C23OCCO3 |
Origin of Product |
United States |
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